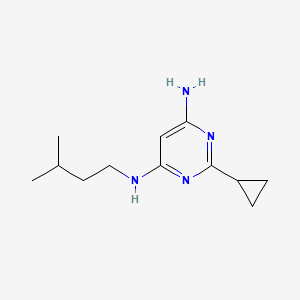
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine
Vue d'ensemble
Description
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine (2CPIPD) is an organic compound that has been studied extensively due to its potential uses in various fields including medicine, biochemistry, and chemical synthesis. 2CPIPD is a heterocyclic compound, meaning that it contains atoms of at least two different elements, and is composed of a six-membered ring containing two nitrogen atoms and two carbon atoms, with a cyclopropyl substituent attached to one of the nitrogen atoms. 2CPIPD is an important molecule due to its unique properties, which have been studied extensively and have led to its application in various areas.
Applications De Recherche Scientifique
Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of biological activities due to their structural similarity to nucleic acid components like uracil, thymine, and cytosine, as well as vitamin B1. These compounds have been explored for their anti-microbial, anti-cancer, anti-inflammatory, anti-tubercular, anti-convulsant, antihypertensive, anthelmintic, anti-depressant, analgesic, and anti-hyperglycemic activities (Natarajan et al., 2022). The position of substituents on the pyrimidine nucleus significantly influences these biological activities, highlighting the importance of chemical modifications for targeted therapeutic effects.
Tautomerism and Molecular Interactions
The study of tautomerism and the effect of molecular interactions on tautomeric equilibria in pyrimidine bases reveals their significant biochemical relevance. For instance, the interaction energy between molecules of 2-oxo-5-chloro-pyrimidine was specifically compared with those for 2-hydroxy-5-chloropyrimidine, showing the influence of such interactions on the stability of tautomeric forms. This understanding is crucial for elucidating the biochemical roles of pyrimidine derivatives in biological systems and their potential impact on spontaneous mutation, which may have implications for genetic stability and drug design (Person et al., 1989).
Synthesis and Medicinal Applications
Research developments in the synthesis, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives underscore their medicinal importance. These compounds' anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB (Rashid et al., 2021). Detailed SAR analysis offers clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity.
Hybrid Catalysts in Synthesis
The importance of hybrid catalysts in synthesizing pyranopyrimidine derivatives, which are precursors for medicinal and pharmaceutical industries, demonstrates the versatility of pyrimidine scaffolds in drug discovery and development. This review highlights the application of various catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for creating pyrimidine-based compounds with potential as lead molecules in pharmaceutical research (Parmar et al., 2023).
Propriétés
IUPAC Name |
2-cyclopropyl-4-N-(3-methylbutyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-8(2)5-6-14-11-7-10(13)15-12(16-11)9-3-4-9/h7-9H,3-6H2,1-2H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNDQFHPDCJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



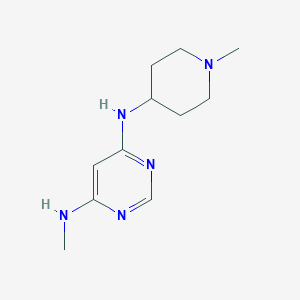
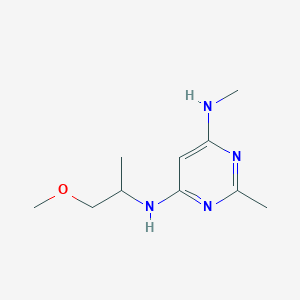
![1-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B1470672.png)
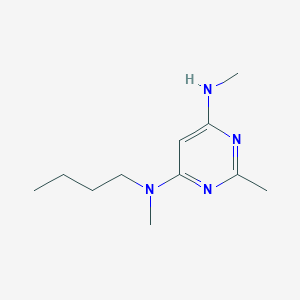
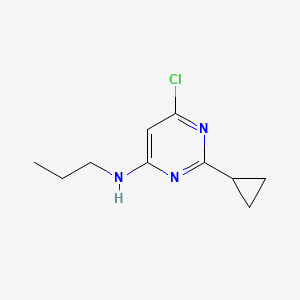
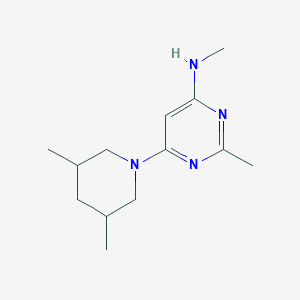
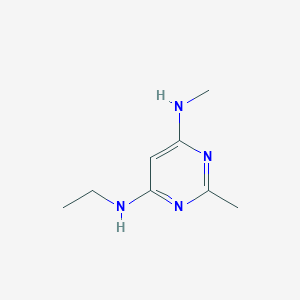
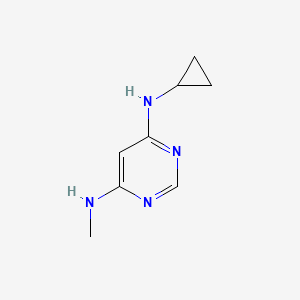
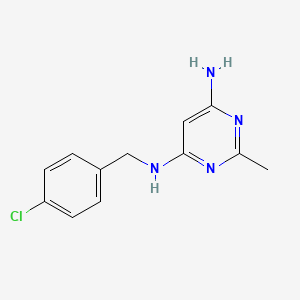
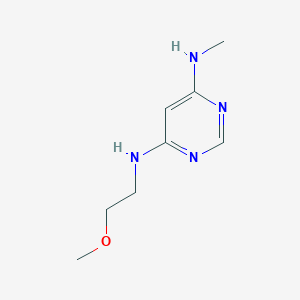
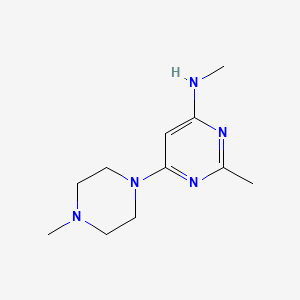
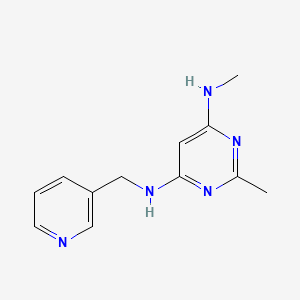
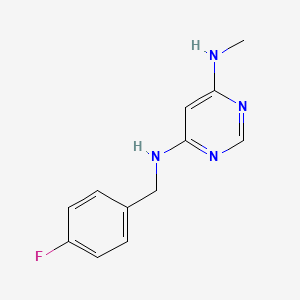
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine](/img/structure/B1470691.png)